molecular formula C13H12N2O5S B14610107 2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-44-0

2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14610107
CAS No.: 60264-44-0
M. Wt: 308.31 g/mol
InChI Key: KBMMZAMFHUCSIK-UHFFFAOYSA-N
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Description

2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by the presence of a nitrophenyl group, an ethanesulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-nitrophenylethanesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)ethanesulfonyl chloride
  • 2-(2-Nitrophenyl)ethanesulfonyl chloride

Uniqueness

2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of both a nitrophenyl group and a pyridine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

60264-44-0

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

2-[1-(4-nitrophenyl)ethylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H12N2O5S/c1-10(11-5-7-12(8-6-11)15(17)18)21(19,20)13-4-2-3-9-14(13)16/h2-10H,1H3

InChI Key

KBMMZAMFHUCSIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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